molecular formula C18H13BrN4O3S3 B12700316 Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86911-03-7

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B12700316
CAS No.: 86911-03-7
M. Wt: 509.4 g/mol
InChI Key: GBDSUFRUIOQBHP-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that features a combination of aromatic, thioester, and thiadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting with the preparation of the core thiadiazole structure This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid derivatives: These compounds share the core structure but differ in the substituents attached to the aromatic ring.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different functional groups.

    Thioester compounds: Molecules containing the thioester functional group but lacking the thiadiazole ring.

Uniqueness

The uniqueness of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

86911-03-7

Molecular Formula

C18H13BrN4O3S3

Molecular Weight

509.4 g/mol

IUPAC Name

[2-[[5-[(4-bromophenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate

InChI

InChI=1S/C18H13BrN4O3S3/c1-10(24)26-14-5-3-2-4-13(14)15(25)28-18-23-22-17(29-18)21-16(27)20-12-8-6-11(19)7-9-12/h2-9H,1H3,(H2,20,21,22,27)

InChI Key

GBDSUFRUIOQBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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